molecular formula C15H13BrN4OS B2769706 4-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034569-55-4

4-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2769706
CAS No.: 2034569-55-4
M. Wt: 377.26
InChI Key: DJVQCLMIHIHRNU-UHFFFAOYSA-N
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Description

4-Bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its bromo-thiophene and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. The bromo-substitution on the thiophene ring is achieved through halogenation reactions, while the pyrazole moiety is introduced via a series of condensation reactions. The final step involves the coupling of the pyridine and pyrazole fragments.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo-thiophene group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The pyrazole ring can be reduced to form pyrazolidines.

  • Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.

Major Products Formed:

  • Sulfoxides/Sulfones: Resulting from the oxidation of the bromo-thiophene group.

  • Pyrazolidines: Resulting from the reduction of the pyrazole ring.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the bromo-thiophene and pyrazole groups. Similar compounds include:

  • 4-Bromo-1H-pyrazole: Used as a starting material in the synthesis of various pharmaceuticals.

  • Thiophene-2-carboxamide derivatives: Known for their diverse biological activities.

  • Pyrazole-based inhibitors: Employed in the development of enzyme inhibitors.

Properties

IUPAC Name

4-bromo-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4OS/c1-20-13(4-5-19-20)12-3-2-10(7-17-12)8-18-15(21)14-6-11(16)9-22-14/h2-7,9H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVQCLMIHIHRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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